![molecular formula C13H15ClN2O3 B1236929 Ozagrel hydrochloride hydrate CAS No. 83993-01-5](/img/structure/B1236929.png)
Ozagrel hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ozagrel hydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cardiovascular Health
Ozagrel hydrochloride hydrate is primarily utilized in managing cardiovascular conditions, particularly acute coronary syndrome. As a thromboxane A2 receptor antagonist, it plays a crucial role in improving blood flow and reducing clot formation.
- Mechanism of Action : By inhibiting thromboxane A2 synthesis, ozagrel helps to enhance prostacyclin production, which counteracts platelet aggregation and vasoconstriction .
- Case Studies : Research has demonstrated ozagrel's efficacy in improving outcomes in patients with ischemic conditions. For instance, a study showed that ozagrel significantly reduced the incidence of cerebrovascular spasms following subarachnoid hemorrhage surgery .
Neuroprotection
The neuroprotective properties of ozagrel make it a candidate for stroke management and other cerebral ischemic disorders.
- Research Findings : A study indicated that ozagrel treatment reduced liver injury induced by acetaminophen overdose in mice, suggesting its protective effects against oxidative stress and necrosis . This implies potential benefits in neuroprotective therapies where oxidative stress is a concern.
- Clinical Applications : Ozagrel is used post-surgery for managing symptoms associated with cerebral ischemia, thereby improving patient recovery rates .
Inflammation Research
Ozagrel's anti-inflammatory properties have led to its investigation in various inflammatory diseases.
- Mechanism : By inhibiting thromboxane A2 production, ozagrel reduces inflammatory responses that contribute to conditions such as asthma and atherosclerosis .
- Clinical Trials : In trials involving patients with alcohol-induced asthma, ozagrel was shown to inhibit bronchoconstriction induced by acetaldehyde exposure, highlighting its potential in treating asthma exacerbations .
Veterinary Medicine
Recent studies suggest that ozagrel may have applications in veterinary medicine, particularly for managing cardiovascular issues in animals.
- Research Insights : Investigations into the use of ozagrel for treating cardiovascular conditions in pets are ongoing, with preliminary findings indicating its effectiveness similar to that observed in human medicine .
Pharmaceutical Formulations
This compound serves as an active ingredient in several pharmaceutical formulations aimed at mitigating cardiovascular events.
- Formulation Benefits : Its inclusion in medications enhances therapeutic efficacy by balancing thromboxane A2 and prostacyclin levels, thus reducing risks associated with thrombosis .
Summary Table of Applications
Application Area | Description | Key Findings/Case Studies |
---|---|---|
Cardiovascular Health | Management of acute coronary syndrome and cerebrovascular spasms | Improved outcomes post-surgery for subarachnoid hemorrhage |
Neuroprotection | Potential use in stroke management | Reduced liver injury from acetaminophen overdose |
Inflammation Research | Treatment for inflammatory diseases like asthma | Inhibition of bronchoconstriction in alcohol-induced asthma |
Veterinary Medicine | Management of cardiovascular issues in animals | Ongoing studies on efficacy similar to human applications |
Pharmaceutical Formulations | Active ingredient in medications targeting thrombotic events | Enhances balance between thromboxane A2 and prostacyclin |
属性
CAS 编号 |
83993-01-5 |
---|---|
分子式 |
C13H15ClN2O3 |
分子量 |
282.72 g/mol |
IUPAC 名称 |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C13H12N2O2.ClH.H2O/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;;/h1-8,10H,9H2,(H,16,17);1H;1H2/b6-5+;; |
InChI 键 |
OWIZTYOMGVTSDP-TXOOBNKBSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |
手性 SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.O.Cl |
规范 SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |
Key on ui other cas no. |
83993-01-5 |
同义词 |
3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid 4-(1-imidazoylmethyl)cinnamic acid OKY 046 OKY-046 ozagrel ozagrel, monohydrochloride ozagrel, monohydrochloride, (E)-isomer sodium ozagrel |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。